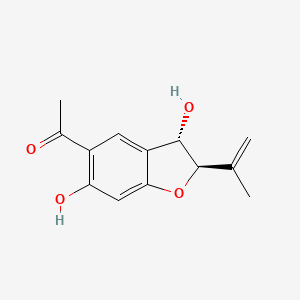

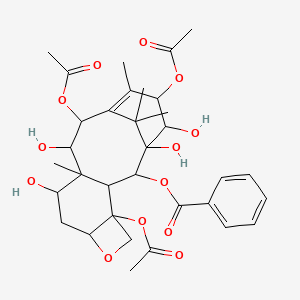

![molecular formula C25H25NO2 B593018 [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone CAS No. 1435934-47-6](/img/structure/B593018.png)

[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- JWH 019 itself is a cannabimimetic indole with high affinity for both the central cannabinoid (CB1) receptor (Ki = 9.8 nM) and the peripheral cannabinoid (CB2) receptor (Ki = 5.6 nM) .

- The physiological and toxicological properties of this metabolite have not been extensively studied.

JWH 019 N-(5-hydroxyhexyl) metabolite: is a compound derived from JWH 019, a synthetic cannabinoid. It is an expected urinary metabolite of JWH 019.

Preparation Methods

- The synthetic route for JWH 019 N-(5-hydroxyhexyl) metabolite is not explicitly documented. it is expected to be formed through metabolic processes in vivo, likely involving hydroxylation of the parent compound JWH 019.

- Industrial production methods for this specific metabolite are not well-established due to its limited use and research focus.

Chemical Reactions Analysis

Reactions: JWH 019 N-(5-hydroxyhexyl) metabolite may undergo various reactions typical of indole derivatives, including oxidation, reduction, and substitution.

Major Products: The major products resulting from these reactions would be various hydroxylated, reduced, or substituted forms of the metabolite.

Scientific Research Applications

Chemistry: Researchers may study the metabolism of JWH 019 and its metabolites to understand drug interactions, pharmacokinetics, and bioavailability.

Biology: Investigations into the binding affinity of JWH 019 N-(5-hydroxyhexyl) metabolite for CB1 and CB2 receptors can provide insights into cannabinoid receptor signaling pathways.

Medicine: While not directly used in medicine, understanding the metabolism of synthetic cannabinoids contributes to drug testing and forensic toxicology.

Industry: Industrial applications are limited due to the compound’s status as a metabolite rather than a primary drug.

Mechanism of Action

- JWH 019 N-(5-hydroxyhexyl) metabolite likely exerts its effects through CB1 and CB2 receptors, modulating endocannabinoid signaling pathways.

- Activation of CB1 receptors influences neurotransmitter release, pain perception, and appetite regulation, while CB2 receptors are associated with immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds: Other synthetic cannabinoids, such as JWH 018 and JWH 073, share structural similarities with JWH 019 N-(5-hydroxyhexyl) metabolite.

Uniqueness: JWH 019 N-(5-hydroxyhexyl) metabolite’s uniqueness lies in its specific hydroxylation pattern, distinguishing it from other metabolites and synthetic cannabinoids.

Remember that this information is based on available studies, and further research may provide additional insights

Properties

IUPAC Name |

[1-(5-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-18(27)9-6-7-16-26-17-23(21-13-4-5-15-24(21)26)25(28)22-14-8-11-19-10-2-3-12-20(19)22/h2-5,8,10-15,17-18,27H,6-7,9,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWLYFDUQMJPOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017717 |

Source

|

| Record name | JWH-019 N-(5-Hydroxyhexyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435934-47-6 |

Source

|

| Record name | JWH-019 N-(5-Hydroxyhexyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)

![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)

![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)